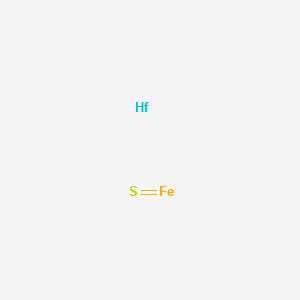
Hafnium--sulfanylideneiron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium–sulfanylideneiron (1/1) is a compound that combines hafnium and iron with a sulfanylidene ligand. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and catalysis. Hafnium, a transition metal, is known for its high melting point and resistance to corrosion, while iron is a well-known metal with diverse applications. The sulfanylidene ligand adds further complexity and functionality to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of hafnium–sulfanylideneiron (1/1) typically involves the reaction of hafnium and iron precursors with a sulfanylidene source. One common method is the reaction of hafnium chloride and iron chloride with a sulfanylidene donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of hafnium–sulfanylideneiron (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: Hafnium–sulfanylideneiron (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of hafnium and iron.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: Ligand substitution reactions can replace the sulfanylidene ligand with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution can be achieved using various ligands such as phosphines, amines, and carbonyls under appropriate conditions.
Major Products Formed:
Oxidation: Hafnium oxide and iron oxide.
Reduction: Lower oxidation state compounds of hafnium and iron.
Substitution: New hafnium and iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Hafnium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry: Hafnium–sulfanylideneiron (1/1) is used in the development of advanced materials with high strength and resistance to corrosion, making it suitable for aerospace and nuclear applications.
Mecanismo De Acción
The mechanism of action of hafnium–sulfanylideneiron (1/1) involves its interaction with molecular targets through its metal centers and the sulfanylidene ligand. The compound can coordinate with various substrates, facilitating chemical transformations. The hafnium and iron centers can participate in redox reactions, while the sulfanylidene ligand can stabilize reactive intermediates, enhancing the compound’s catalytic activity.
Comparación Con Compuestos Similares
Hafnium oxide: Known for its high dielectric constant and use in semiconductor devices.
Iron sulfide: Commonly used in the production of sulfuric acid and as a pigment.
Zirconium–sulfanylideneiron (1/1): Similar to hafnium–sulfanylideneiron (1/1) but with zirconium instead of hafnium.
Uniqueness: Hafnium–sulfanylideneiron (1/1) is unique due to the combination of hafnium and iron with a sulfanylidene ligand, providing distinct chemical properties and potential applications. The presence of hafnium imparts high thermal stability and resistance to corrosion, while the iron center offers diverse reactivity. The sulfanylidene ligand further enhances the compound’s functionality, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
56939-43-6 |
|---|---|
Fórmula molecular |
FeHfS |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
hafnium;sulfanylideneiron |
InChI |
InChI=1S/Fe.Hf.S |
Clave InChI |
HSTKPIWERLWDDW-UHFFFAOYSA-N |
SMILES canónico |
S=[Fe].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















